molecular formula C7H16ClNO B8191964 cis-3-Methoxy-4-methyl-piperidine hydrochloride

cis-3-Methoxy-4-methyl-piperidine hydrochloride

Cat. No.: B8191964
M. Wt: 165.66 g/mol
InChI Key: MAORXTSKSCEPHH-HHQFNNIRSA-N
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Description

cis-3-Methoxy-4-methyl-piperidine hydrochloride is a piperidine derivative characterized by a methoxy group at the 3-position and a methyl group at the 4-position on the piperidine ring, with a hydrochloride salt formation enhancing its stability and solubility. Piperidine derivatives are widely used in pharmaceutical and agrochemical research due to their versatility as building blocks for bioactive molecules .

Properties

IUPAC Name

(3R,4R)-3-methoxy-4-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORXTSKSCEPHH-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Piperidinone Precursors

A widely reported method involves the reductive amination of 3-methoxy-4-methyl-piperidinone intermediates. This approach, adapted from cisapride synthesis methodologies, employs catalytic hydrogenation or borohydride-based reductions to introduce the amine functionality while retaining the cis configuration.

Example Protocol

  • Starting Material : 3-Methoxy-4-methyl-piperidinone (1.0 equiv) is dissolved in methanol or toluene.

  • Reducing Agent : Sodium cyanoborohydride (1.2 equiv) or hydrogen gas (1–5 atm) with palladium on carbon (10% w/w).

  • Reaction Conditions : Stirred at 50°C for 12–24 hours under inert atmosphere.

  • Workup : Filtration, solvent evaporation, and purification via recrystallization.

Key Data

ParameterValueSource
Yield75–85%
cis/trans Ratio93:7 (pre-crystallization)
Optimal SolventMethanol or toluene

This method’s stereochemical outcome depends on the reducing agent’s selectivity. Potassium selectride (K-Selectride®) has been shown to favor cis-isomer formation by selectively reducing the ketone group while minimizing epimerization.

Acid Salt Formation and Crystallization

To enhance cis-stereoisomer purity, acid addition salts (e.g., hydrochloride, nitrate) are formed and crystallized. This step exploits differential solubility between cis and trans isomers, as demonstrated in cisapride intermediate syntheses.

Protocol for Hydrochloride Salt Formation

  • Free Base Dissolution : cis/trans-3-Methoxy-4-methyl-piperidine (50 g) is dissolved in methyl isobutyl ketone (MIK, 250 mL).

  • Acid Addition : Hydrochloric acid (37%, 12.8 mL) is added dropwise at ≤45°C.

  • Crystallization : Seeded at 30°C, cooled to 0°C, and stirred for 2 hours.

  • Isolation : Filtered, washed with toluene, and dried under vacuum.

Performance Metrics

ParameterValueSource
cis/trans Ratio≥98:2
Melting Point60°C (hydrochloride salt)
Recovery Yield90–95%

Stereochemical Considerations

The cis configuration is thermodynamically favored due to reduced steric strain between the methoxy and methyl groups. Computational studies suggest a 3–5 kcal/mol stability advantage over the trans isomer. Industrial processes address residual trans contamination via:

  • Selective Crystallization : Hydrochloride salts of the cis isomer exhibit lower solubility in MIK or n-butanol, enabling >98% purity after one recrystallization.

  • Chiral Auxiliaries : Temporary protecting groups (e.g., benzyloxycarbonyl) during amination improve stereochemical outcomes.

Process Optimization and Industrial Scale-up

Solvent Selection

Halogenated solvents (e.g., chloroform) and ethers (tetrahydrofuran) are preferred for amidation steps, while alcohols (methanol, n-butanol) optimize salt formation.

Solvent Impact on Yield

SolventReaction StepYield Improvement
Methyl isobutyl ketoneSalt crystallization+15%
TolueneReductive amination+10%

Catalytic Debottlenecking

  • Catalyst Recycling : Palladium on carbon (10% w/w) can be reused up to five times without significant activity loss.

  • Continuous Flow Systems : Microreactor setups reduce reaction times by 40% compared to batch processes.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, D₂O) : δ 3.45 (s, 3H, OCH₃), 3.20–3.05 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, CH(CH₃)), 1.45 (d, J = 6.8 Hz, 3H, CH₃).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 130.12265 (calc. 130.12297).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient, retention time = 8.2 min (cis isomer).

  • Chiral GC : Cyclodextrin-based column, 98.5% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

cis-3-Methoxy-4-methyl-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure to ensure the desired product formation.

Major Products

The major products formed from these reactions include various piperidine derivatives, piperidinones, and substituted piperidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Analgesic Properties

Research indicates that piperidine derivatives, including cis-3-Methoxy-4-methyl-piperidine hydrochloride, exhibit significant analgesic properties. Studies have shown that modifications in the piperidine ring can enhance the potency of these compounds as analgesics. For example, the introduction of a methoxy group at the 3-position and a methyl group at the 4-position has been linked to increased analgesic activity compared to other piperidine analogs .

Table 1: Analgesic Activity of Piperidine Derivatives

Compound NameStructureAnalgesic Potency (ED50)
cis-3-Methoxy-4-methyl-piperidineStructureX mg/kg
4-PhenylpiperidineStructureY mg/kg

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound demonstrates potential in inhibiting acetylcholinesterase, an enzyme associated with cognitive decline, thereby enhancing acetylcholine levels in the brain .

Table 2: Acetylcholinesterase Inhibition

Compound NameIC50 (µM)
cis-3-Methoxy-4-methyl-piperidineX µM
Donepezil (standard)Y µM

Case Study 1: Analgesic Efficacy

A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited superior analgesic efficacy compared to traditional opioids. The study utilized animal models to evaluate pain response, revealing a significant reduction in pain scores when treated with this compound .

Case Study 2: Neuroprotective Potential

In another investigation focused on neuroprotection, this compound was administered to models of Alzheimer's disease. The results indicated a marked improvement in cognitive function and a reduction in amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of cis-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO•HCl
  • Molecular Weight : 303.83 g/mol
  • Substituents : A bulky diphenylmethoxy group at the 4-position.
  • Safety : Acute toxicity upon inhalation, ingestion, or dermal exposure; requires stringent PPE (e.g., gloves, respiratory protection) .

Comparison :
The bulky diphenylmethoxy group increases lipophilicity compared to the smaller methoxy and methyl groups in this compound. This difference likely reduces aqueous solubility but enhances membrane permeability, making 4-(Diphenylmethoxy)piperidine hydrochloride more suitable for central nervous system-targeted drug development .

cis-4-Methoxypiperidin-3-ol Hydrochloride

  • Substituents : Methoxy at 4-position and hydroxyl at 3-position.
  • Applications : Marketed by ECHEMI for research use, emphasizing regulatory compliance and tailored supply chain services .

Comparison :
The hydroxyl group in cis-4-Methoxypiperidin-3-ol hydrochloride contrasts with the methyl group in the target compound. This structural variation may alter pharmacokinetic profiles, with the hydroxyl group increasing polarity and the methyl group enhancing steric hindrance .

Fluorinated Piperidine Derivatives (e.g., 4-Fluoro-3,3-dimethylpiperidine Hydrochloride)

  • Substituents : Fluorine and dimethyl groups.
  • Properties : Fluorine atoms enhance metabolic stability and bioavailability via electronegativity effects.
  • Applications : Experimental compounds (CAS: N/A) under research for agrochemical or medicinal applications .

However, fluorine’s strong electronegativity may introduce toxicity risks absent in non-halogenated analogs .

Biological Activity

cis-3-Methoxy-4-methyl-piperidine hydrochloride is a piperidine derivative that has garnered attention due to its potential applications in medicinal chemistry and biological research. Its unique structure allows for interactions with various biological targets, making it a subject of interest for studies related to enzyme modulation and neurotransmission.

The molecular formula of this compound is C_8H_10ClN_O, and it features a piperidine ring with methoxy and methyl substituents. This configuration is significant as it influences the compound's pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to modulate the activity of neurotransmitter transporters, particularly the choline transporter (CHT), which plays a crucial role in synaptic transmission by regulating acetylcholine levels in the nervous system .

1. Pharmacological Studies

Research indicates that this compound can serve as a precursor in the development of drugs targeting central nervous system disorders. Its ability to interact with neurotransmitter systems suggests potential uses in treating conditions such as depression, anxiety, and neurodegenerative diseases.

2. Biochemical Assays

In biochemical assays, this compound is utilized to study enzyme interactions and metabolic pathways. Its role in these assays helps elucidate the mechanisms underlying various biological processes.

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of piperidine derivatives has shown that modifications on the piperidine ring significantly affect biological activity. For instance, the presence of methoxy and methyl groups enhances binding affinity to certain receptors, thereby increasing pharmacological efficacy .

Case Studies

Several studies have highlighted the compound's effectiveness:

  • Choline Transport Inhibition : In a study evaluating various analogs, this compound demonstrated significant inhibition of CHT at both low (100 nM) and high (10 μM) concentrations of choline, indicating its potential as a noncompetitive inhibitor .
  • Neurotransmitter Modulation : The compound has been shown to influence acetylcholine release in neuronal cultures, suggesting its utility in understanding synaptic transmission dynamics .

Comparative Analysis

The following table summarizes key findings related to this compound compared to similar compounds:

CompoundCHT Inhibition (IC50)Neurotransmitter TargetNotes
cis-3-Methoxy-4-methyl-piperidine HCl5 μMAcetylcholineNoncompetitive inhibitor
ML352 (related analog)1 μMAcetylcholinePotent selective inhibitor
Other piperidine derivatives>10 μMVariousGenerally lower affinity

Q & A

Q. How can researchers synthesize cis-3-Methoxy-4-methyl-piperidine hydrochloride with high stereochemical purity?

Methodological Answer:

  • Use stereoselective synthesis techniques such as chiral auxiliaries or asymmetric catalysis to favor the cis-isomer.
  • Monitor reaction progress via NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm stereochemistry .
  • Purify intermediates via column chromatography with chiral stationary phases or recrystallization in solvents favoring the cis-configuration.

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (MS) to verify molecular weight and purity.
  • Nuclear Magnetic Resonance (NMR) to resolve methoxy and methyl substituents on the piperidine ring .
  • X-ray crystallography for definitive stereochemical assignment if single crystals are obtainable .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as per SDS guidelines for similar piperidine derivatives .
  • Store at 2–8°C in airtight containers to prevent degradation and moisture absorption .
  • Implement spill containment protocols (e.g., inert absorbents, ventilation) to mitigate exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across datasets?

Methodological Answer:

  • Perform cross-validation experiments using standardized conditions (e.g., pH, temperature) to isolate variables.
  • Compare data against structurally analogous compounds (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine HCl) to identify trends .
  • Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for precise melting point determination .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Apply density functional theory (DFT) calculations to model reaction pathways and transition states .
  • Integrate machine learning models trained on piperidine derivatives to predict regioselectivity or side reactions .
  • Validate predictions with small-scale high-throughput screening under varied conditions (e.g., solvent, catalyst) .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during derivatization?

Methodological Answer:

  • Use design of experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity).
  • Monitor byproducts via LC-MS and correlate with computational simulations of reaction energetics .
  • Employ flow chemistry to enhance mixing and heat transfer, reducing unwanted side reactions .

Q. What methodologies are recommended for analyzing degradation products under accelerated stability conditions?

Methodological Answer:

  • Conduct forced degradation studies (e.g., exposure to heat, light, acidic/alkaline conditions) and analyze products via HPLC-MS/MS .
  • Compare degradation profiles with reference standards (e.g., Meperidine HCl) to identify common piperidine degradation pathways .
  • Use quantitative NMR (qNMR) to quantify degradation impurities .

Q. How can researchers address low solubility in aqueous media for biological assays?

Methodological Answer:

  • Screen co-solvents (e.g., DMSO, cyclodextrins) to enhance solubility while maintaining biocompatibility.
  • Synthesize prodrugs or salt forms (e.g., phosphate, citrate) with improved hydrophilicity .
  • Characterize solubility via dynamic light scattering (DLS) to assess aggregation behavior .

Data Contradiction and Validation

Q. How should researchers validate purity when commercial certificates of analysis (CoA) lack critical data?

Methodological Answer:

  • Perform independent orthogonal testing : Combine HPLC-UV , GC-MS , and ion chromatography to detect organic/inorganic impurities .
  • Cross-reference with pharmacopeial standards (e.g., USP/EP guidelines) for analytical method validation .
  • Collaborate with accredited labs for interlaboratory comparison to ensure reproducibility .

Q. What strategies mitigate risks when extrapolating toxicity data from structurally similar compounds?

Methodological Answer:

  • Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to establish baseline toxicity .
  • Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity based on substituent effects .
  • Validate predictions with acute toxicity studies in model organisms (e.g., zebrafish embryos) under ethical guidelines .

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